Citalopram alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

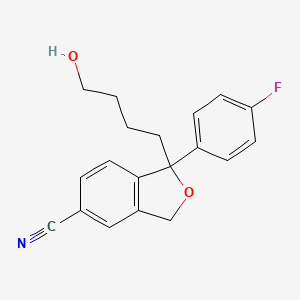

Citalopram alcohol is a member of benzenes and a nitrile.

Aplicaciones Científicas De Investigación

Clinical Research Findings

Numerous studies have investigated the efficacy of citalopram in reducing alcohol consumption among dependent individuals. Here are some key findings:

-

Reduction in Alcohol Consumption :

- A study involving 16 alcohol-dependent individuals showed a significant decrease in daily alcoholic drinks during citalopram treatment compared to placebo (4.6 vs. 5.7 drinks per day, p = 0.01). Additionally, the percentage of days abstinent increased significantly during citalopram administration (27.7% vs. 15.5% on placebo, p < 0.01) .

- Mixed Outcomes :

- Cue-Induced Craving :

- Long-term Efficacy :

Case Studies

Case Study 1: Acute Effects on Craving

- A double-blind study assessed the acute effects of a single dose of intravenous citalopram on craving in alcohol-dependent individuals. Results indicated a significant decrease in craving levels post-administration compared to saline controls (p = 0.003), suggesting immediate benefits in craving management .

Case Study 2: Longitudinal Treatment Outcomes

- In a cohort study over 12 weeks involving psychotherapy alongside pharmacotherapy, participants receiving citalopram showed no significant improvement in drinking outcomes compared to those on placebo. The data indicated that those on citalopram spent more money on alcohol and had more drinking days than their placebo counterparts .

Summary of Findings

Análisis De Reacciones Químicas

Pharmacodynamic Interaction Mechanisms

Citalopram inhibits serotonin reuptake, while alcohol modulates GABAergic and glutamatergic systems. Combined use may lead to:

Clinical Trial Outcomes

Contradictory results exist regarding citalopram’s efficacy in reducing alcohol consumption:

Adverse Reactions and Risks

The UK Medicines and Healthcare products Regulatory Agency (MHRA) reported 13 adverse drug reactions (ADRs) linked to citalopram-alcohol interactions (2004–2022):

| ADRs Reported | Frequency | Severity | Source |

|---|---|---|---|

| Drowsiness/Dizziness | 7 cases | Moderate | |

| Serotonin Syndrome | 2 cases | Severe | |

| Worsened Depression/Anxiety | 4 cases | Moderate to Severe |

Biochemical Pathways

-

Metabolism : Citalopram is metabolized by CYP3A4 and CYP2C19 enzymes. Alcohol does not inhibit or induce these pathways but may exacerbate hepatic strain .

-

Synaptic Effects : Citalopram’s inhibition of SERT (serotonin transporter) may counteract alcohol’s serotonin-depleting effects in the nucleus accumbens .

Contraindications and Guidelines

Propiedades

Fórmula molecular |

C19H18FNO2 |

|---|---|

Peso molecular |

311.3 g/mol |

Nombre IUPAC |

1-(4-fluorophenyl)-1-(4-hydroxybutyl)-3H-2-benzofuran-5-carbonitrile |

InChI |

InChI=1S/C19H18FNO2/c20-17-6-4-16(5-7-17)19(9-1-2-10-22)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,1-2,9-10,13H2 |

Clave InChI |

PWOQCUKWOSNQHT-UHFFFAOYSA-N |

SMILES canónico |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCCO)C3=CC=C(C=C3)F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.